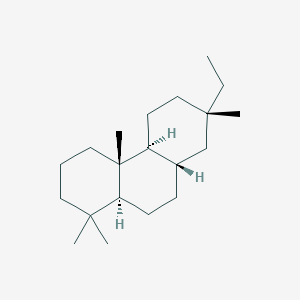

Isopimarane

描述

属性

分子式 |

C20H36 |

|---|---|

分子量 |

276.5 g/mol |

IUPAC 名称 |

(2S,4aS,4bR,8aS,10aS)-2-ethyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9,10,10a-decahydro-1H-phenanthrene |

InChI |

InChI=1S/C20H36/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h15-17H,6-14H2,1-5H3/t15-,16-,17-,19-,20+/m0/s1 |

InChI 键 |

GZHFBZCDMVGRTI-VDWQKOAOSA-N |

手性 SMILES |

CC[C@]1(CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)C |

规范 SMILES |

CCC1(CCC2C(C1)CCC3C2(CCCC3(C)C)C)C |

产品来源 |

United States |

科学研究应用

Antimicrobial Activity

Isopimarane compounds have shown promising antimicrobial effects against various pathogens.

Key Findings:

- A study evaluated twelve natural and hemisynthetic this compound diterpenes against Gram-positive and Gram-negative bacteria. Notably, this compound demonstrated minimum inhibitory concentration (MIC) values as low as 6.76 µM against Staphylococcus aureus and up to 216.62 µM against Enterococcus faecalis .

- Another investigation isolated four acyloxy-isopimarane derivatives from Aeollanthus rydingianus, with MIC values ranging from 3.90 to 15.62 µg/mL against various bacterial strains, indicating strong antibacterial potential .

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 6.76 | Staphylococcus aureus |

| 19-Acetoxy-7,15-isopimaradien-3β-ol | 3.90-15.62 | Various Gram-positive bacteria |

Anticancer Properties

This compound has been investigated for its cytotoxic effects on cancer cell lines, revealing significant potential as an anticancer agent.

Case Study Insights:

- A study identified five new diterpenoids from Isodon amethystoides, with one compound (isoamethinol D) exhibiting cytotoxicity against cervical cancer cells (HeLa) with an IC50 value of 27.21 µM and lung cancer cells (A549) with an IC50 of 21.47 µM .

- In another study, this compound derivatives were tested on breast cancer cell lines, where one compound showed an IC50 of 15 µM , suggesting mild antiproliferative activity .

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Isoamethinol D | 27.21 | HeLa |

| Isoamethinol D | 21.47 | A549 |

| This compound | 15 | MDA-MB-231 |

Immunosuppressive Effects

Recent studies have highlighted the immunosuppressive properties of this compound compounds, which could have therapeutic implications in autoimmune diseases.

Research Findings:

- Five new this compound diterpenes were isolated from the endophytic fungus Ilyonectria robusta. Compounds showed significant inhibition of lymphocyte proliferation: one compound inhibited B lymphocyte proliferation with an IC50 of 17.42 µM , while another inhibited T lymphocyte proliferation with an IC50 of 75.22 µM .

| Compound Name | IC50 (µM) | Immune Cell Type |

|---|---|---|

| Compound 3 | 17.42 | B Lymphocytes |

| Compound 5 | 75.22 | T Lymphocytes |

化学反应分析

Key Chemical Features of Isopimarane Diterpenoids

This compound is a tetracyclic diterpene hydrocarbon . this compound-type diterpenoids have been isolated from various plant sources . The core structure consists of four fused rings and is subject to diverse chemical modifications, leading to a wide array of derivatives .

-

Four fused rings

-

Various functional groups (hydroxyl, carbonyl, etc.)

-

Multiple chiral centers

These structural features give rise to a variety of chemical reactions, including oxidation, reduction, and structural rearrangements .

Oxidation Reactions

Oxidation reactions are important in this compound chemistry, leading to the formation of carbonyl groups, lactones, and other oxygenated functionalities .

Formation of a Lactone Ring : Research has identified this compound diterpenoids with a lactone ring formed via oxygen insertion between C-3 carbonyl carbon and C-4 .

Example : Isopimara-7,15-diene-3,4-lactone (isoamethinol C) .

Molecular Rearrangements

Isopimaranes can undergo structural rearrangements, particularly in ring A, leading to seco-isopimaranes .

3,4-Seco-Isopimaranes : These compounds result from the break of the bond between C-3 and C-4, forming a new δ-lactone ring system between C-3 and C-9 .

Spectroscopic Analysis of Isopimaranes

Spectroscopic methods, such as NMR and mass spectrometry, are crucial for the structural elucidation of this compound diterpenoids and their derivatives .

NMR Spectroscopy : 13C NMR chemical shifts provide valuable information about the structure and stereochemistry of isopimaranes .

Mass Spectrometry : Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to study the fragmentation mechanisms of isopimaranes .

Biological Activity and SAR Studies

The biological activities of isopimaranes are closely related to their chemical structures. Structure-activity relationship (SAR) studies have been conducted to identify the structural features responsible for their anti-inflammatory and antimicrobial activities .

Anti-inflammatory Activity : Substituents on the C-ring significantly influence the activity. Certain groups at C-7 and C-11 are important for maintaining activity .

Antimicrobial Activity : The presence and position of hydroxyl and acetoxyl groups affect the antimicrobial activity .

准备方法

Plant-Based Isolation from Isodon Species

This compound diterpenes are frequently isolated from plants of the genus Isodon, particularly Isodon flavidus. In a 2022 study, three 3,4-seco-isopimarane diterpenes—fladins B (1 ), C (2 ), and D (3 )—were extracted from the twigs and leaves of I. flavidus using a multi-step chromatographic protocol. The process involved:

-

Extraction : Dried plant material was macerated in 95% ethanol, followed by evaporation under reduced pressure to yield a crude extract.

-

Partitioning : The extract was suspended in water and partitioned with ethyl acetate to isolate non-polar constituents.

-

Chromatography : Silica gel column chromatography (petroleum ether/acetone gradient) and preparative HPLC (C18 column, methanol/water) were employed for purification.

The final compounds were obtained in yields of 0.002–0.005% (w/w), highlighting the challenges of low natural abundance. Structural elucidation relied on NMR spectroscopy and X-ray crystallography, confirming the presence of a δ-lactone ring formed via C-3/C-4 bond cleavage.

Fungal Fermentation and Metabolite Isolation

Fungal strains, particularly Aspergillus and Epicoccum species, have emerged as alternative sources of this compound derivatives. For example, Aspergillus sp. WT03, isolated from Coptis chinensis rhizosphere soil, produced 20-nor-isopimarane diterpenoids (aspewentins N–R) through submerged fermentation. Key steps included:

-

Fermentation : Cultivation in potato dextrose broth (PDB) at 28°C for 21 days.

-

Extraction : Mycelia and broth were extracted with ethyl acetate, followed by evaporation.

-

Purification : Combined silica gel and Sephadex LH-20 chromatography yielded compounds with cytotoxic activity against cancer cell lines (IC50: 12–28 μM).

Similarly, Epicoccum sp. associated with sea cucumbers yielded this compound diterpenes with α-glucosidase inhibitory activity (IC50: 4.6 μM).

Chemical Synthesis and Structural Modification

Acetylation and Derivatization of Natural Isopimaranes

Chemical modification of natural this compound scaffolds enhances solubility and bioactivity. A 2020 study demonstrated the acetylation of this compound alcohols (1 and 2 ) using acetic anhydride in dry pyridine:

-

Reaction Conditions : Stirring at room temperature for 24 hours.

-

Workup : Dilution with dichloromethane, washing with NaOH (5%), and drying over Na2SO4.

-

Purification : Preparative TLC (CH2Cl2/CH3COCH3, 98:2) yielded acetylated derivatives 7 and 8 with ≥95% purity.

This method preserved the this compound core while introducing acetyl groups at hydroxyl sites, a strategy critical for optimizing pharmacokinetic properties.

Biogenetic Pathway-Inspired Synthesis

The biogenesis of this compound derivatives in I. flavidus involves oxidative rearrangement of 3β-hydroxy-8,15-isopimaradiene (4 ). A proposed pathway includes:

-

Epoxidation : Formation of an epoxide at Δ8,9.

-

Baeyer–Villiger Oxidation : Insertion of an oxygen atom between C-3 and C-4, generating a lactone intermediate.

-

Hydrolysis and Rearrangement : Ester hydrolysis followed by SN2 reaction yields fladins B–D.

This pathway informs synthetic strategies for generating novel this compound analogs through enzymatic or chemical mimicry.

Analytical Techniques for Structural Elucidation

Spectroscopic Methods

-

NMR Spectroscopy : 1H and 13C NMR (400–500 MHz) resolved substituent positions and stereochemistry. For fladin B (1 ), key signals included δH 5.35 (H-15) and δC 170.2 (C-9 lactone).

-

X-Ray Crystallography : Absolute configurations were confirmed using CuKα radiation, as demonstrated for epicoccolide A (R = 4.4 mg/100 g).

Chromatographic Purity Assessment

HPLC-DAD (Agilent 1200 Series) with C18 columns (methanol/water gradient) ensured ≥95% purity for synthetic derivatives.

Data Tables Summarizing Preparation Methods

Table 1. Natural Extraction Methods of this compound Derivatives

Table 2. Chemical Modification Reactions

常见问题

Q. How can researchers confirm the structural identity of isopimarane diterpenoids in novel fungal isolates?

Methodological Answer:

- Use a combination of 1D/2D NMR spectroscopy (e.g., , , HSQC, HMBC) to assign carbon frameworks and functional groups. For stereochemical determination, ROESY/NOESY correlations and single-crystal X-ray diffraction are critical, as demonstrated in the structural elucidation of Wentinoids A–F .

- Validate computational predictions (e.g., TDDFT-ECD calculations ) against experimental circular dichroism (CD) spectra to resolve absolute configurations .

Q. What experimental approaches are used to assess the antifungal activity of this compound derivatives?

Methodological Answer:

- Conduct in vitro antifungal assays against plant-pathogenic fungi (e.g., Fusarium spp.) using minimum inhibitory concentration (MIC) measurements. For example, Wentinoid A exhibited MIC values ranging from 2.5–10 μg/mL, validated via agar diffusion and microbroth dilution methods .

- Include positive controls (e.g., amphotericin B) and negative controls (solvent-only treatments) to ensure assay reliability.

Q. How should researchers address inconsistencies in reported bioactivity data for this compound compounds?

Methodological Answer:

- Compare experimental conditions (e.g., fungal strains, solvent systems, concentration ranges) across studies. Variations in MIC values may arise from differences in fungal susceptibility or assay protocols .

- Replicate key experiments under standardized conditions and use statistical validation (e.g., ANOVA with post-hoc tests) to confirm reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments of this compound derivatives?

Methodological Answer:

- Combine X-ray crystallography with density functional theory (DFT) to compare calculated and experimental NMR chemical shifts. For example, Robustaditerpene C’s stereochemistry was confirmed via DFT-optimized structures matched with ROESY data .

- Use molecular docking to predict binding interactions, which can indirectly validate stereochemical hypotheses if bioactivity aligns with computational models .

Q. How can researchers design experiments to explore the immunosuppressive mechanisms of this compound diterpenes?

Methodological Answer:

- Employ T-cell proliferation assays (e.g., CFSE dilution) and cytokine profiling (e.g., IL-2, IFN-γ ELISA) to quantify immunomodulatory effects. Robustaditerpenes C and D showed dose-dependent suppression of T-cell activation, linked to NF-κB pathway inhibition .

- Validate targets via gene knockout models (e.g., CRISPR-Cas9) or phosphoproteomics to identify signaling pathways disrupted by this compound treatment .

Q. What methodologies address challenges in synthesizing this compound analogs with modified lactone bridges?

Methodological Answer:

- Optimize enzymatic catalysis (e.g., cytochrome P450 monooxygenases) to introduce oxygenated groups at C-8 or C-20 positions, as seen in Wentinoid B’s 8,20-lactone bridge .

- Use HPLC-guided fractionation to isolate minor derivatives and characterize their stability under varying pH/temperature conditions .

Data Presentation and Reproducibility

Q. How should researchers report conflicting spectral data for this compound compounds?

Methodological Answer:

- Provide raw spectral files (e.g., Bruker NMR data) in supplementary materials and annotate ambiguous peaks with possible explanations (e.g., solvent artifacts, diastereomeric mixtures) .

- Cross-reference with published databases (e.g., AntiBase, SciFinder) to identify known this compound analogs and their spectral profiles .

Q. What steps ensure reproducibility in bioactivity studies of this compound diterpenoids?

Methodological Answer:

- Document culture conditions (e.g., fungal strain SD-310, fermentation media) and extraction protocols (e.g., EtOAc partitioning, silica gel chromatography) in detail .

- Share strain vouchers with public culture collections (e.g., ATCC) and deposit genomic data in repositories like GenBank .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。